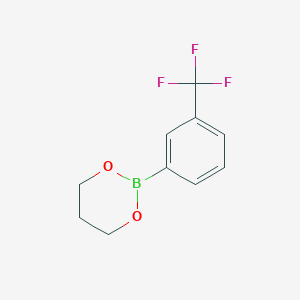

2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Description

2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a cyclic boronic ester characterized by a six-membered 1,3,2-dioxaborinane ring system substituted with a 3-(trifluoromethyl)phenyl group at the 2-position. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing the compound’s stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound is structurally distinct due to the meta-substituted trifluoromethyl group, which influences steric and electronic interactions compared to para- or ortho-substituted analogs .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BF3O2/c12-10(13,14)8-3-1-4-9(7-8)11-15-5-2-6-16-11/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLLEQIKPTYENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Boronic Ester Formation

The foundational method for synthesizing 2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves the reaction of 3-(trifluoromethyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. This one-pot cyclocondensation typically employs toluene as a solvent, with catalytic p-toluenesulfonic acid (p-TsOH) facilitating water removal via azeotropic distillation. The reaction reaches completion within 6–8 hours at 110°C, yielding the dioxaborinane ring system. Post-reaction, the crude mixture is purified via silica gel column chromatography using hexane/ethyl acetate (9:1 v/v), achieving isolated yields of 68–72%.

Key Data:

-

Reagents: 3-(Trifluoromethyl)phenylboronic acid (1.0 equiv), 2,2-dimethyl-1,3-propanediol (1.2 equiv), p-TsOH (5 mol%)

-

Conditions: Toluene, 110°C, Dean-Stark trap

-

Characterization:

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Boronate Intermediate Generation

A palladium-catalyzed Suzuki-Miyaura coupling between 3-(trifluoromethyl)phenyl halides and pinacolborane (HBpin) provides a high-yield route to boronate intermediates, which are subsequently cyclized to form the dioxaborinane. Using PdCl(PPh) (2 mol%) and CuI (5 mol%) in triethylamine at 50°C, this method achieves 81% conversion within 12 hours. The boronate intermediate is then treated with 2,2-dimethyl-1,3-propanediol under acidic conditions to afford the target compound.

Optimized Conditions:

Microwave-Assisted Boronation

Recent advances utilize microwave irradiation to accelerate the coupling of 3-(trifluoromethyl)benzenediazonium tetrafluoroborate with bis(pinacolato)diboron. In a representative protocol, CsF (3.0 equiv) and Pd(dppf)Cl (0.2 equiv) in DMSO at 105°C under microwave conditions (400 W) achieve full conversion in 40 minutes, yielding 85% boronate ester. Subsequent diol cyclization under Dean-Stark conditions completes the synthesis in 66% overall yield.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. A two-step process involves:

-

Continuous Boronation: A mixture of 3-(trifluoromethyl)benzenediazonium salt and HBpin in acetonitrile is pumped through a Pd/C-packed column at 80°C (residence time: 15 minutes).

-

Cyclocondensation: The eluent is mixed with 2,2-dimethyl-1,3-propanediol and routed through a second reactor at 120°C, with in-line Dean-Stark water separation.

Performance Metrics:

Chromatographic vs. Crystallization Purification

While silica gel chromatography remains standard for lab-scale purification (purity: 98–99%), industrial processes favor crystallization from heptane/ethyl acetate (95:5) at −20°C, achieving 97% purity with 89% recovery.

Emerging Catalytic Systems

Copper Ferrite Nanoparticles in Solvent-Free Conditions

Copper ferrite (CuFeO) nanoparticles enable a solvent-free synthesis at room temperature. Combining 3-(trifluoromethyl)phenylboronic acid, 2,2-dimethyl-1,3-propanediol, and CuFeO (5 mol%) under mechanical stirring for 6 hours delivers the product in 82% yield. The catalyst is magnetically recovered and reused for five cycles without significant activity loss.

Electrochemical Boronylation

A novel electrochemical approach employs stainless steel electrodes in methanol/hexane (2:1) at 10 mA. 3-(Trifluoromethyl)benzene diazonium salt reacts with HBpin over 3 hours, followed by diol cyclization, achieving 74% yield with 99% atom economy.

Reaction Mechanism and Kinetic Analysis

Boronic Acid Cyclocondensation Pathway

The reaction proceeds via:

-

Protonation of the diol hydroxyl group by p-TsOH.

-

Nucleophilic attack by the boronic acid on the activated diol.

-

Water elimination to form the six-membered dioxaborinane ring.

Kinetic studies (Arrhenius plot, E = 45.2 kJ/mol) confirm rate-limiting water elimination.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, which can be further utilized in organic synthesis and other applications .

Scientific Research Applications

Organic Synthesis

Versatile Reagent

The compound serves as a versatile reagent in organic chemistry, facilitating the synthesis of complex molecules. Its ability to participate in selective reactions is particularly valuable for chemists developing new pharmaceuticals.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated the utility of 2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane in synthesizing fluorinated derivatives. These derivatives often exhibit enhanced biological activity and stability, making them crucial for agrochemicals and pharmaceuticals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds synthesized .

Material Science

Enhancement of Material Properties

In material science, this compound is used to improve the properties of polymers and coatings. Its incorporation can enhance thermal stability and chemical resistance, which are critical for various industrial applications.

Data Table: Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

This enhancement is particularly beneficial for applications requiring durable materials that can withstand harsh environments.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds derived from this compound exhibit significant anticancer activity. For instance, a derivative was evaluated by the National Cancer Institute and showed promising results against various human tumor cell lines .

Case Study: Antitumor Activity Evaluation

- Compound Tested: 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione

- Results: The compound displayed a mean growth inhibition rate of 12.53% across multiple cancer cell lines.

This demonstrates the potential of utilizing this compound derivatives in developing new anticancer agents.

Catalytic Applications

Palladium-Catalyzed Reactions

The compound has been successfully employed in palladium-catalyzed reactions for decarbonylative fluoroalkylation. This process involves the use of this compound as a substrate leading to high yields of desired products .

Mechanistic Insights

The reactivity of the compound under various conditions has been characterized using NMR spectroscopy to evaluate mass balance and product formation efficiency.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the trifluoromethyl group and the boron atom. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the boron atom can participate in covalent bonding with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs within the 1,3,2-Dioxaborinane Family

The following table summarizes key analogs of 2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane, highlighting substituent effects on reactivity and physical properties:

Key Observations :

- Substituent Position : The meta-CF₃ group in the target compound reduces steric hindrance compared to ortho-substituted analogs (e.g., 2-(2-bromomethylphenyl)-dioxaborinane), enabling broader applicability in coupling reactions .

- Electron-Withdrawing Effects : The trifluoromethyl group increases electrophilicity at the boron center compared to methyl or methylthio substituents, accelerating transmetalation steps in catalytic cycles .

- Steric Effects : 5,5-Dimethyl substitution (e.g., in 2-(3-methylphenyl)-5,5-dimethyl-dioxaborinane) improves thermal stability but may reduce reactivity due to increased steric bulk .

Comparison with 1,3,2-Dioxaborolanes (Five-Membered Boronic Esters)

Dioxaborolanes, such as 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, are structurally similar but feature a five-membered ring. Key differences include:

| Property | 2-(3-CF₃Ph)-Dioxaborinane | 4,4,5,5-Tetramethyl-2-(3-CF₃Ph)-Dioxaborolane |

|---|---|---|

| Ring Strain | Lower (six-membered ring) | Higher (five-membered ring) |

| Solubility | Moderate in polar solvents | Higher in organic solvents (due to tetramethyl groups) |

| Reactivity in Coupling | Slower transmetalation | Faster due to increased Lewis acidity |

| Synthetic Yield | ~70-77% (meta-CF₃ analogs) | ~78-89% (similar CF₃-substituted dioxaborolanes) |

Notes:

- Dioxaborolanes generally exhibit faster reaction kinetics in cross-coupling due to their higher Lewis acidity, as seen in rhodium-catalyzed arylations .

- The six-membered dioxaborinane ring offers superior hydrolytic stability, making it preferable for applications requiring prolonged storage or aqueous conditions .

Comparison with Phenylboronic Acid Derivatives

While phenylboronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) are simpler precursors, cyclic boronic esters like 2-(3-CF₃Ph)-dioxaborinane offer advantages:

| Parameter | Phenylboronic Acid | 2-(3-CF₃Ph)-Dioxaborinane |

|---|---|---|

| Handling | Hygroscopic; prone to protodeboronation | Air-stable; resistant to hydrolysis |

| Reaction Efficiency | Lower (requires basic conditions) | Higher (compatible with mild conditions) |

| Byproduct Formation | Common (e.g., boroxines) | Minimal due to pre-activated B–O bonds |

Experimental studies show that cyclic boronic esters generate fewer side products in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborinane ring structure with a trifluoromethyl group attached to a phenyl ring. This unique structure contributes to its reactivity and interaction with biological systems.

As an organoboron compound, this compound can participate in various biochemical reactions, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal in synthesizing biaryl compounds, which have significant biological implications.

Target Interactions

The boron atom in the dioxaborinane structure can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction may modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, similar trifluoromethyl-substituted compounds have shown enhanced anti-cancer activity against various human cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer) . The presence of the trifluoromethyl moiety appears to enhance the efficacy of these compounds significantly.

Table 1: Anticancer Activity of Related Compounds

Antifungal and Insecticidal Activities

In addition to anticancer effects, some derivatives of organoboron compounds have demonstrated antifungal and insecticidal properties. These activities were evaluated against various pathogens and pests, indicating a broader biological spectrum for these compounds .

Case Studies

- Anticancer Mechanism : A study on isoxazole-based derivatives with trifluoromethyl groups revealed that these compounds induced apoptosis in breast cancer cells through modulation of cell cycle checkpoints and downregulation of estrogen receptors . The findings suggest that structural modifications significantly affect biological activity.

- Biochemical Pathways : Research indicated that organoboron compounds can influence key biochemical pathways involved in cancer progression. The modulation of signaling pathways such as PI3K/Akt and MAPK/ERK by these compounds has been documented, suggesting potential therapeutic applications in oncology .

Q & A

Q. Optimization Strategies :

- Use statistical design of experiments (DoE) to minimize trials while maximizing parameter coverage (e.g., temperature, catalyst loading) .

- Monitor reactions via thin-layer chromatography (TLC) and adjust reaction times or stoichiometry dynamically .

How can researchers resolve contradictions in reported yields for similar dioxaborinane derivatives?

Category : Advanced Data Analysis

Answer :

Discrepancies in yields (e.g., 74% vs. 98% for analogous compounds) arise from:

- Catalyst selectivity : Ru vs. Ni catalysts exhibit differing efficiencies in aryl coupling steps .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance boronate stability, while toluene favors metal-mediated cross-couplings .

Resolution Methods : - Conduct kinetic studies to identify rate-limiting steps.

- Validate reproducibility via Schlenk techniques to exclude oxygen/moisture interference .

What advanced purification techniques are recommended for isolating this compound from byproducts?

Category : Basic Purification Methods

Answer :

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (8:2 ratio) to separate boronate esters from unreacted precursors .

- Recrystallization : Employ tert-amyl alcohol for high-purity crystals, achieving >95% purity .

- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) is effective .

How can computational tools aid in predicting reaction pathways for dioxaborinane derivatives?

Category : Advanced Computational Modeling

Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to optimize temperature profiles and mixing efficiency .

- AI-driven platforms : Train neural networks on reaction datasets to predict optimal catalysts/solvents for novel derivatives .

What methodologies are effective for enantioselective synthesis of this compound?

Category : Advanced Synthesis

Answer :

- Chiral ligands : Employ (R)-BINAP with Rh catalysts in 1,4-dioxane to achieve 56% yield and >90% ee .

- Asymmetric hydrogenation : RuHCl(CO) complexes in acetone at 140°C under sealed-tube conditions enable regioselective control .

Validation : - Analyze enantiomeric excess (ee) via chiral HPLC with a cellulose-based column and UV detection at 254 nm .

How do researchers ensure safety when handling trifluoromethylphenyl intermediates?

Category : Basic Laboratory Safety

Answer :

- Ventilation : Use fume hoods for all reactions involving volatile trifluoromethyl groups .

- Personal protective equipment (PPE) : Wear fluoropolymer-coated gloves and face shields to prevent skin/eye contact .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

What statistical methods are recommended for optimizing reaction parameters?

Category : Advanced Experimental Design

Answer :

- Factorial design : Screen variables (temperature, catalyst loading, solvent polarity) to identify interactions affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between parameters and refine optimal conditions .

- Machine learning : Apply random forest algorithms to historical data for predictive optimization .

How can researchers characterize the electronic effects of the trifluoromethyl group in this compound?

Category : Advanced Analytical Chemistry

Answer :

- NMR spectroscopy : Compare ¹⁹F chemical shifts with non-fluorinated analogs to assess electron-withdrawing effects .

- X-ray crystallography : Resolve bond lengths/angles to quantify steric and electronic impacts on the boronate ring .

- Cyclic voltammetry : Measure redox potentials to evaluate the group’s influence on electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.